molecular formula C20H19N3O3S B2457563 N-(3-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 941888-08-0

N-(3-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2457563
CAS RN: 941888-08-0
M. Wt: 381.45
InChI Key: RBZLUGKLBNXMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide, also known as MPTAT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTAT is a synthetic compound that belongs to the class of thioacetamide derivatives. It has been studied for its molecular structure, synthesis method, mechanism of action, and potential applications in scientific research.

Scientific Research Applications

Catalysis and Green Synthesis

  • Catalytic Hydrogenation for Synthesis: A study detailed the use of a novel Pd/C catalyst for the hydrogenation of an intermediate, highlighting its significance in producing azo disperse dyes. This process exemplifies the application of similar compounds in catalysis and green synthesis, emphasizing high selectivity and stability in the production of amino-derivatives from nitro-compounds Zhang Qun-feng (2008).

Anticancer and Antiviral Activities

  • Synthesis and Bioactivity: Research on 2‐Pyrazoline‐Substituted 4‐Thiazolidinones demonstrated their potential anticancer and antiviral activities. For instance, certain derivatives showed selective inhibition of leukemia cell lines and high activity against specific virus strains, indicating the therapeutic potential of compounds within this chemical framework D. Havrylyuk, et al. (2013).

Anti-Microbial Activities

  • Novel Thiazole Derivatives: A study synthesized novel thiazoles by incorporating pyrazole moiety and assessed their anti-bacterial and anti-fungal activities. Some compounds exhibited significant activity against various pathogens, showcasing the application of these compounds in developing new antimicrobial agents G. Saravanan, et al. (2010).

Anti-Inflammatory Activity

  • Synthesis and Biological Evaluation: Research on derivatives of N-(3-chloro-4-flurophenyl) showcased their anti-inflammatory activity, demonstrating the potential of these compounds in therapeutic applications targeting inflammation K. Sunder, Jayapal Maleraju (2013).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes with Pyrazole-Acetamide: A study on Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives revealed insights into hydrogen bonding's effect on self-assembly processes. Additionally, these complexes exhibited significant antioxidant activity, indicating their potential application in materials science and antioxidant research K. Chkirate, et al. (2019).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-6-8-16(9-7-14)23-11-10-21-19(20(23)25)27-13-18(24)22-15-4-3-5-17(12-15)26-2/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZLUGKLBNXMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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